4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate
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Overview
Description
4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate is a chemical compound with significant applications in various fields, including organic synthesis and pharmaceuticals. Its unique structure, characterized by the presence of pentafluoropentyl and phosphorodichloridate groups, makes it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran (THF) are commonly used solvents.
Conditions: Reactions are typically carried out at low temperatures to prevent decomposition and ensure high selectivity.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include phosphorothioates, phosphoramidates, and phosphorates.
Hydrolysis Products: Hydrolysis leads to the formation of phosphoric acid derivatives.
Scientific Research Applications
4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is involved in the synthesis of active pharmaceutical ingredients (APIs) and drug intermediates.
Material Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles to form phosphoric acid derivatives, which can further participate in various biochemical and chemical processes. The molecular targets include hydroxyl, amino, and thiol groups in organic molecules .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoropentanol: A precursor in the synthesis of 4,4,5,5,5-Pentafluoropentyl Phosphorodichloridate.
4,4,5,5,5-Pentafluoropentyl Methanesulfonate: Another fluorinated compound with similar reactivity.
9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonanol: Used in cancer research and has similar structural features.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of both the pentafluoropentyl and phosphorodichloridate groups. This makes it a versatile intermediate in organic synthesis and a valuable tool in pharmaceutical research .
Properties
Molecular Formula |
C5H6Cl2F5O2P |
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Molecular Weight |
294.97 g/mol |
IUPAC Name |
5-dichlorophosphoryloxy-1,1,1,2,2-pentafluoropentane |
InChI |
InChI=1S/C5H6Cl2F5O2P/c6-15(7,13)14-3-1-2-4(8,9)5(10,11)12/h1-3H2 |
InChI Key |
LZMYIHUVFXUVNS-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COP(=O)(Cl)Cl |
Origin of Product |
United States |
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